![molecular formula C6H7NS B12525029 2-Azabicyclo[2.2.1]hept-5-ene-3-thione CAS No. 653603-19-1](/img/structure/B12525029.png)
2-Azabicyclo[2.2.1]hept-5-ene-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[221]hept-5-ene-3-thione is a bicyclic compound that features a nitrogen atom and a thione group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-3-thione typically involves cycloaddition reactions. One common method is the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as tosyl cyanide or chlorosulfonyl isocyanate . These reactions are often catalyzed by Lewis acids to improve yield and selectivity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through optimized Diels-Alder reactions, utilizing continuous flow reactors to ensure consistent quality and high throughput . The use of bioenzymatic processes for the resolution of stereoisomers is also explored to enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides using reagents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include epoxides, thiols, and various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-ene-3-thione has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is a precursor in the synthesis of therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]hept-5-ene-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Oxabicyclo[2.2.1]hept-5-ene: This compound features an oxygen atom in the bicyclic structure, offering different reactivity and applications.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-ene-3-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of sulfur-containing compounds and in applications requiring specific interactions with biological targets .
Properties
CAS No. |
653603-19-1 |
|---|---|
Molecular Formula |
C6H7NS |
Molecular Weight |
125.19 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene-3-thione |
InChI |
InChI=1S/C6H7NS/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8) |
InChI Key |
MSJGRCUJWYFETN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


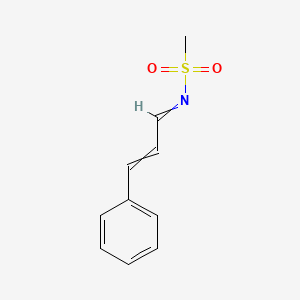
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)

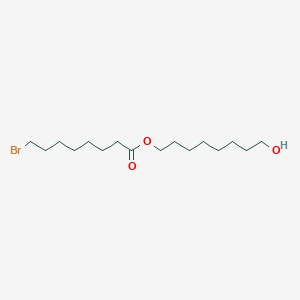
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
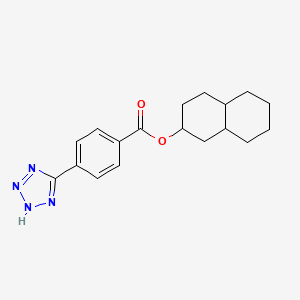

![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
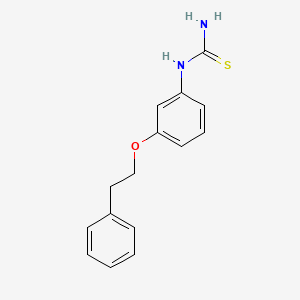
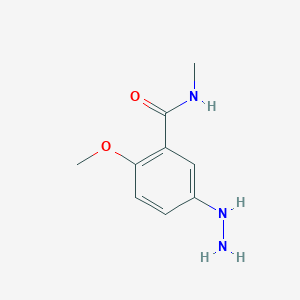
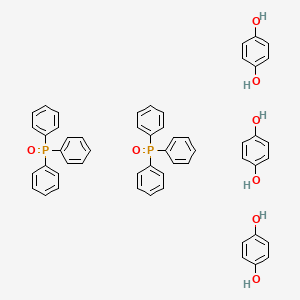
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

